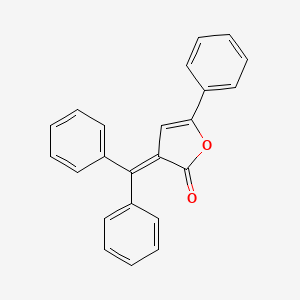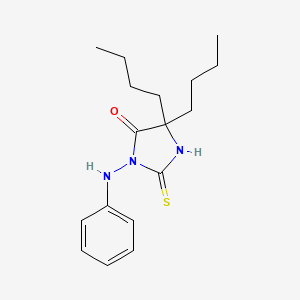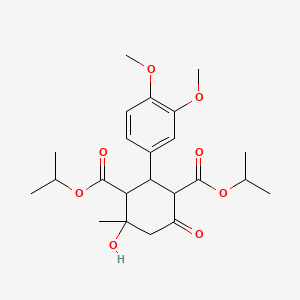
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone, also known as DPF, is a synthetic compound that belongs to the family of chalcones. DPF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone exerts its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also activates the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been found to modulate various biochemical and physiological processes in cells. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in the lab. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also exhibits a wide range of biological activities, making it a versatile tool for studying various biochemical and physiological processes in cells. However, 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has some limitations as well. It is a relatively hydrophobic compound, which can limit its solubility in aqueous solutions. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also has some cytotoxicity at high concentrations, which can affect its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone. One potential application is in the development of novel anti-inflammatory and anticancer drugs. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone can also be used as a tool for studying various signaling pathways in cells, including the NF-κB and AMPK pathways. Further research is needed to elucidate the molecular mechanisms underlying the biological activities of 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone and to optimize its pharmacological properties.
Méthodes De Synthèse
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone can be synthesized by the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Applications De Recherche Scientifique
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the expression of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-benzhydrylidene-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-23-20(16-21(25-23)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUSCDXHZHXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385921 |
Source


|
| Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
CAS RN |
145207-62-1 |
Source


|
| Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)